molecular formula C18H26N4O3 B1164447 N-(1-Carbamoyl-2-methylpropyl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide

N-(1-Carbamoyl-2-methylpropyl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide

Cat. No. B1164447
M. Wt: 346.4
InChI Key: MGOXVYQZCJIMRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AB-PINACA is a synthetic cannabinoid recently identified in illegal herbal products. Structurally, this designer drug is developed on an indazole base, which distinguishes it from the many JWH compounds having an indolyl base. AB-PINACA N-(5-hydroxypentyl) metabolite is expected to be a metabolite of AB-PINACA that would be detectable both in serum and in urine. This product is intended for research and forensic applications.

Scientific Research Applications

Metabolite Profiling and Synthetic Cannabinoid Analysis

N-(1-Carbamoyl-2-methylpropyl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide and its analogs have been the subject of extensive metabolite profiling. Studies like those by Wohlfarth et al. (2015) have analyzed metabolic stability and identified metabolites of synthetic cannabinoids, providing essential data for forensic science and toxicology. This research is pivotal in understanding how these substances are processed in the human body and aids in the identification of these compounds in clinical and forensic contexts (Wohlfarth et al., 2015).

Advancements in Synthetic Cannabinoid Chemistry

Further research has focused on the synthesis and characterization of new cannabimimetic indazole derivatives, as discussed in studies like those by Uchiyama et al. (2012). These works provide critical insights into the chemical nature of synthetic cannabinoids, contributing to the broader understanding of new psychoactive substances in the field of medicinal chemistry (Uchiyama et al., 2012).

Monoamine Oxidase Inhibitors

N-(1-Carbamoyl-2-methylpropyl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide and similar compounds have been identified as potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B). Research by Tzvetkov et al. (2014) highlights the potential of these compounds in the development of treatments for neurological disorders, offering a novel approach to targeting MAO-B in therapeutic contexts (Tzvetkov et al., 2014).

Antiproliferative Activity in Cancer Research

The compound and its derivatives have also been explored for their antiproliferative activities against cancer cell lines. Maggio et al. (2011) synthesized various N-phenyl-1H-indazole-1-carboxamides and evaluated their efficacy against different cancer types. These compounds have shown promise in inhibiting cell growth, particularly in colon and melanoma cell lines, suggesting a potential role in cancer treatment (Maggio et al., 2011).

properties

Product Name

N-(1-Carbamoyl-2-methylpropyl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide

Molecular Formula

C18H26N4O3

Molecular Weight

346.4

IUPAC Name

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)indazole-3-carboxamide

InChI

InChI=1S/C18H26N4O3/c1-12(2)15(17(19)24)20-18(25)16-13-8-4-5-9-14(13)22(21-16)10-6-3-7-11-23/h4-5,8-9,12,15,23H,3,6-7,10-11H2,1-2H3,(H2,19,24)(H,20,25)

InChI Key

MGOXVYQZCJIMRX-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCO

Appearance

Assay:≥95%A solution in methanol

synonyms

N-(1-Amino-3-methyl-1-oxobutn-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide

Origin of Product

United States

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